2-Amino-5-ethoxy-4-fluorobenzenethiol
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Overview
Description
2-Amino-5-ethoxy-4-fluorobenzenethiol is an organic compound with the molecular formula C8H10FNOS. It is characterized by the presence of an amino group, an ethoxy group, a fluorine atom, and a thiol group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethoxy-4-fluorobenzenethiol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-ethoxy-4-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Thiol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethoxy-4-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Thiourea, alkyl halides
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation.
Substituted Derivatives: Various substituted products depending on the reagents used
Scientific Research Applications
2-Amino-5-ethoxy-4-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethoxy-4-fluorobenzenethiol involves its interaction with various molecular targets:
Thiol Group: The reactive thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function.
Amino Group: The amino group can participate in hydrogen bonding and electrostatic interactions, affecting molecular recognition and binding.
Pathways: The compound may interfere with cellular pathways involving oxidative stress and redox regulation
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethoxybenzenethiol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Amino-4-fluorobenzenethiol: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.
5-Ethoxy-4-fluorobenzenethiol: Lacks the amino group, which may alter its chemical properties and applications
Uniqueness
The presence of the fluorine atom enhances its stability and bioavailability, while the ethoxy group improves its solubility in organic solvents .
Properties
IUPAC Name |
2-amino-5-ethoxy-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNOS/c1-2-11-7-4-8(12)6(10)3-5(7)9/h3-4,12H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNWWSCIBSIOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)S)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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